molecular formula C29H21ClN2O2 B12030404 N'-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 347858-88-2

N'-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12030404
CAS No.: 347858-88-2
M. Wt: 464.9 g/mol
InChI Key: WERBUSTUZXTZBQ-FDAWAROLSA-N
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Description

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound known for its unique structural properties It is characterized by the presence of an anthrylmethylene group, a chlorobenzyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. One common method includes the condensation of 9-anthraldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazide derivatives.

Scientific Research Applications

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The chlorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(9-Anthrylmethylene)-4-(4-chlorobenzyl)-1-piperazinamine
  • N’-(9-Anthrylmethylene)-2-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(9-Anthrylmethylene)-2-((4-fluorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(9-Anthrylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

CAS No.

347858-88-2

Molecular Formula

C29H21ClN2O2

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C29H21ClN2O2/c30-23-15-13-20(14-16-23)19-34-28-12-6-5-11-26(28)29(33)32-31-18-27-24-9-3-1-7-21(24)17-22-8-2-4-10-25(22)27/h1-18H,19H2,(H,32,33)/b31-18+

InChI Key

WERBUSTUZXTZBQ-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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